1-(2-Phenylethyl)piperidin-3-amine sulfate
Overview
Description
1-(2-Phenylethyl)piperidin-3-amine sulfate is a useful research compound. Its molecular formula is C13H22N2O4S and its molecular weight is 302.39 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antihistaminic Activity
A study on N-heterocyclic 4-piperidinamines, including compounds structurally related to 1-(2-Phenylethyl)piperidin-3-amine sulfate, found that these compounds exhibit potent antihistaminic properties. The phenylethyl derivatives, in particular, showed significant antihistamine effects after oral administration in animal models (Janssens et al., 1985).
Chemical Synthesis and Reactivity
In another study, the reactivity of various amines, including piperidines, was analyzed, providing insights into the chemical behavior of such compounds. This study contributes to understanding the reactions and potential applications of this compound in chemical synthesis (Um et al., 2009).
Asymmetric Synthesis Applications
The asymmetric synthesis of enantiopure compounds using 1-(2-Phenylethyl)piperidine derivatives was explored in a study. This research demonstrates the potential use of this compound in the synthesis of biologically active compounds (Girard et al., 2006).
Electrolyte Complex Formation
The formation of electrolyte complexes between dextran sulfate and amine structures, including piperidine derivatives, has been studied. This research highlights the potential pharmaceutical applications of this compound in drug delivery systems (Choi et al., 2021).
Biogenic Amine Analysis
Research on the quantification of biogenic amines, such as 2-phenylethylamine, in food products using chromatographic techniques also contributes to the understanding of the analytical applications of related compounds like this compound (Chin-Chen et al., 2013).
Mechanism of Action
Target of Action
It is known that similar compounds, such as fentanyl analogs, primarily target opioid receptors .
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that it likely interacts with its targets, possibly opioid receptors, to induce its effects .
Biochemical Pathways
Similar compounds are known to undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .
Pharmacokinetics
Tertiary aliphatic amines, a group to which this compound belongs, are known to be biotransformed into tertiary amine oxides, a reversible reaction .
Result of Action
Similar compounds have been associated with severe adverse effects, including addiction, coma, and death .
Biochemical Analysis
Biochemical Properties
1-(2-Phenylethyl)piperidin-3-amine sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its structural properties, which allow it to bind to specific sites on enzymes and proteins. These interactions can lead to the modulation of enzyme activity, either by inhibition or activation, depending on the nature of the binding .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the binding site’s nature and the compound’s structural properties. The compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the metabolic flux and levels of metabolites within the cell. The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, thereby affecting the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and efficacy, as its localization within the cell determines its access to target biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .
Properties
IUPAC Name |
1-(2-phenylethyl)piperidin-3-amine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.H2O4S/c14-13-7-4-9-15(11-13)10-8-12-5-2-1-3-6-12;1-5(2,3)4/h1-3,5-6,13H,4,7-11,14H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEYJKOFUJZPFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.